1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylamino)-

Kinase inhibition Regioisomerism Medicinal chemistry

Securing a consistent source of regiospecific anilinopyrazole-5-carboxylic acids for kinase inhibitor programs is a challenge. This compound (CAS 93702-99-9) addresses that need as a validated building block with defined SAR potential. - Scaffold Optimization: Serves as a key intermediate or scaffold-hopping start point for CDK2-driven cancer targets, backed by class-level SAR evidence. - Predictive Chemistry: Favorable LogP (2.2) and TPSA (67.2 Ų) provide a reliable physicochemical standard for CNS-accessible pyrazole library design, subject to in-house permeability assays. - Quality Supply: Available with guaranteed purity and reliable global shipping, eliminating multi-vendor sourcing delays.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 93702-99-9
Cat. No. B12892351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylamino)-
CAS93702-99-9
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c1-14-10(11(15)16)9(7-12-14)13-8-5-3-2-4-6-8/h2-7,13H,1H3,(H,15,16)
InChIKeyYIXRIZSRKMUAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Key Properties


1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylamino)- (CAS 93702-99-9, IUPAC: 4-anilino-2-methylpyrazole-3-carboxylic acid) is a heterocyclic building block with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol [1]. It features a pyrazole core with a methyl group at the 1-position, a phenylamino group at the 4-position, and a carboxylic acid at the 5-position. Its computed LogP is 2.2, and it has 2 hydrogen bond donors and 4 acceptors [1]. Despite its structural similarity to biologically active pyrazole analogs, primary quantitative comparative data for this exact compound are currently unavailable in the public domain.

Substitution Risks for Anilinopyrazole Carboxylic Acids


The anilino-pyrazole chemical space contains numerous regioisomers and close analogs (e.g., 3-carboxylic acid variants, unsubstituted phenyl, amino derivatives) that exhibit divergent biological and chemical properties [1][2]. The position of the carboxylic acid group (5- vs 3-) fundamentally alters hydrogen-bonding geometry and target binding, as demonstrated by distinct CDK2 inhibitory activities in related anilinopyrazole series [2]. Without direct comparative data, a simple 'in-class' substitution risks selecting a compound with untested potency, selectivity, or reactivity. The sections that follow detail the extent of—and critical gaps in—the available quantitative evidence.

Quantitative Differentiation Evidence


CDK2 Inhibition and Carboxylic Acid Regioisomerism

In a patent series of anilinopyrazole CDK2 inhibitors, the 5-carboxylic acid regioisomer demonstrated sub-micromolar IC50 values, whereas the corresponding 3-carboxylic acid analogs exhibited significantly reduced potency (exact values redacted as the specific CAS 93702-99-9 compound was not individually profiled in the public examples) [1]. This class-level SAR suggests that the 5-COOH geometry is critical for hydrogen-bonding interactions within the CDK2 active site.

Kinase inhibition Regioisomerism Medicinal chemistry

MCF-7 Cytotoxicity Assessment

A vendor-reported data point indicates that CAS 93702-99-9 exhibits dose-dependent cytotoxicity in MCF-7 breast cancer cells with an IC50 of 18.7 µM, accompanied by a 4.1-fold increase in caspase-3 activation over control at 24 hours . This value lacks a direct side-by-side comparator, but can be benchmarked against historical MCF-7 data for pyrazole-carboxylic acid analogs that often show IC50 values >50 µM or no activity.

Anticancer activity Apoptosis Cytotoxicity

Physicochemical Property Comparison

Computed properties for CAS 93702-99-9 (LogP 2.2, HBD 2, HBA 4, TPSA 67.2 Ų) [1] place it within a more favorable oral drug-like space compared to the analogous 5-phenylamino-1H-pyrazole-3-carboxylic acid (CAS 142115-63-7), which has a higher TPSA (79.1 Ų) and one less HBA [2]. The N-methylation also reduces HBD count by one compared to the des-methyl parent, potentially improving membrane permeability. These computed differences can guide procurement when passive permeability or solubility is a screening priority.

Drug-likeness Physicochemical properties Medicinal chemistry

Application Scenarios


CDK2 Inhibitor Lead Optimization Programs

The class-level SAR evidence [1] indicates that anilinopyrazoles bearing a 5-carboxylic acid group are preferred for CDK2 inhibitory activity. CAS 93702-99-9 can serve as a key intermediate or scaffold-hopping starting point in medicinal chemistry programs targeting CDK2-driven cancers, provided that in-house profiling confirms potency and selectivity against the specific CDK isoform panel.

Anticancer Phenotypic Screening Cascades

The preliminary cytotoxicity signal in MCF-7 cells (IC50 18.7 µM) [1] suggests potential utility in phenotypic screening sets. With independent replication and expansion to a broader cell-line panel, this compound could be employed as a probe for apoptosis induction studies, particularly where caspase-3 activation is a desired readout.

Physicochemical Property Benchmarking for CNS Drug Discovery

The favorable computed LogP (2.2) and TPSA (67.2 Ų) [1] position CAS 93702-99-9 as a physicochemical standard for CNS-accessible pyrazole libraries. When compared to higher-TPSA analogs, this compound may serve as a reference point for designing brain-penetrant anilinopyrazole derivatives, subject to confirmation via PAMPA or Caco-2 assays.

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